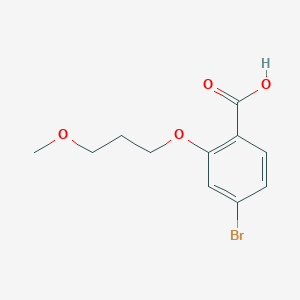
4-Bromo-2-(3-methoxypropoxy)benzoic acid
Vue d'ensemble
Applications De Recherche Scientifique
Molecular Characterization and Reactivity :
- The study by Yadav et al. (2022) focused on the structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid. They used density functional theory (DFT) to predict its reactivity, examining properties like ionization energy, hardness, and electrophilicity. This research is crucial for understanding the chemical behavior of the compound in various applications.
Crystal Structure Analysis :
- The crystal structures of derivatives of bromo–hydroxy–benzoic acid were compared in a study by Suchetan et al. (2016). This comparison is vital for comprehending how structural differences impact the physical and chemical properties of these compounds.
Halogen Bonding and Molecular Interactions :
- Research by Raffo et al. (2016) examined the halogen bonding in 4-bromo-3,5-di(methoxy)benzoic acid. The study provided insights into the Br…Br type II interactions and how the presence of methoxy-substituents affects the strength of these interactions, which is significant for designing molecules with specific interaction capabilities.
Synthesis and Industrial Process Scale-Up :
- The synthesis and practical industrial-scale production of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, was investigated by Zhang et al. (2022). This research is important for the large-scale manufacturing of pharmaceuticals, showcasing the compound's relevance in drug synthesis.
Luminescent Properties in Coordination Compounds :
- A study by Sivakumar et al. (2010) on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives explored the influence of electron-donating and electron-withdrawing groups on photophysical properties. The findings have implications for the development of luminescent materials and sensors.
Synthesis of Enantiopure Compounds :
- Research on the enantioselective hydrogenation of (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid, a key intermediate in synthesizing the renin inhibitor Aliskiren, was conducted by Andrushko et al. (2008). This study contributes to the field of asymmetric synthesis, important for producing pharmaceuticals with specific chiral properties.
Photodynamic Therapy Applications :
- The synthesis and characterization of a new zinc phthalocyanine substituted with bromophenols for photodynamic therapy was studied by Pişkin et al. (2020). This research is critical for developing new treatments for cancer, demonstrating the compound's potential in medical applications.
Propriétés
IUPAC Name |
4-bromo-2-(3-methoxypropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(12)3-4-9(10)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKGAIAIFRZVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-methoxypropoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





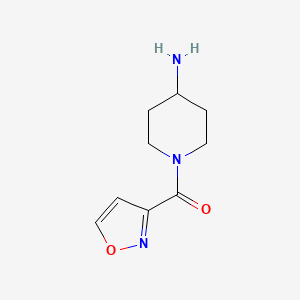
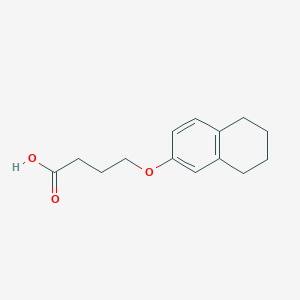

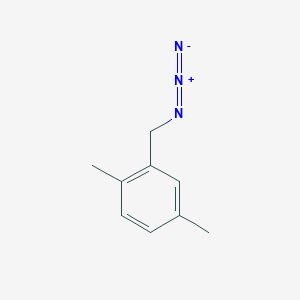
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)

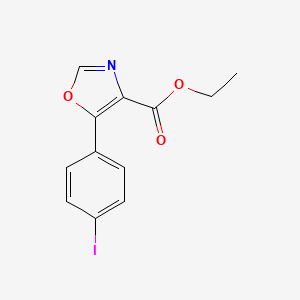


amine](/img/structure/B1398970.png)

